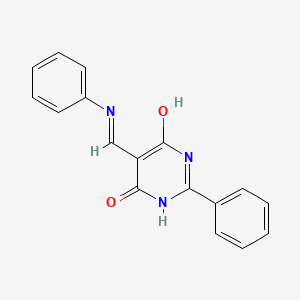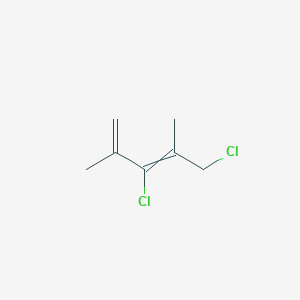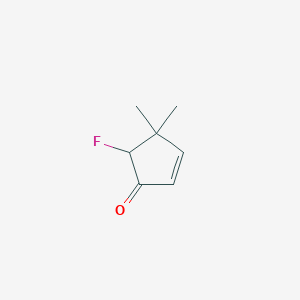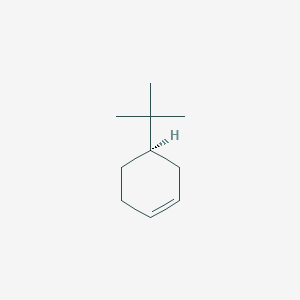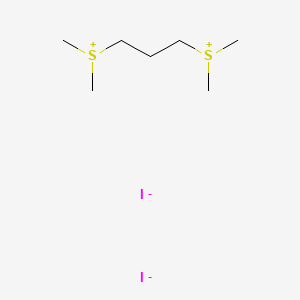
Sulfonium, trimethylenebis(dimethyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfonium, trimethylenebis(dimethyl-, diiodide) is an organosulfur compound characterized by the presence of a sulfonium ion. Sulfonium ions are positively charged ions featuring three organic substituents attached to sulfur. These compounds are typically colorless solids that are soluble in organic solvents . This compound) is known for its unique chemical properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfonium compounds are usually synthesized by the reaction of thioethers with alkyl halides. For example, the reaction of dimethyl sulfide with iodomethane yields trimethylsulfonium iodide. The reaction proceeds by a nucleophilic substitution mechanism (S_N2), where iodide is the leaving group . The synthesis of sulfonium, trimethylenebis(dimethyl-, diiodide) follows a similar pathway, involving the reaction of a thioether with an alkyl halide under controlled conditions.
Industrial Production Methods
In industrial settings, sulfonium compounds are produced using large-scale alkylation processes. These processes involve the reaction of dialkylsulfides with alkyl halides or alkyl esters in the presence of a solvent. The reaction mixture is stirred and heated under nitrogen protection to ensure the completion of the reaction. The resultant product is then purified through biphasic extraction or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Sulfonium, trimethylenebis(dimethyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: Sulfonium compounds can be oxidized to sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonium ions to thioethers.
Substitution: Nucleophilic substitution reactions are common, where the sulfonium ion acts as an electrophile.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for deprotonation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted sulfonium salts. These products have significant applications in organic synthesis and industrial processes .
Wissenschaftliche Forschungsanwendungen
Sulfonium, trimethylenebis(dimethyl-, diiodide) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sulfonium, trimethylenebis(dimethyl-, diiodide) involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonium ion can be deprotonated to form a sulfur ylide, which then participates in various chemical transformations. The molecular targets and pathways involved include carbonyl compounds, which react with the ylide to form epoxides or other cyclic structures .
Vergleich Mit ähnlichen Verbindungen
Sulfonium, trimethylenebis(dimethyl-, diiodide) can be compared with other sulfonium compounds such as:
Trimethylsulfonium iodide: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Dimethylsulfoniopropionate (DMSP): A naturally occurring sulfonium compound found in marine phytoplankton and seaweeds, used in the biosynthesis of various natural products.
Sulfonimidates: Organosulfur compounds with a tetrahedral sulfur center, used as precursors for polymers and drug candidates.
The uniqueness of this compound) lies in its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
59795-19-6 |
|---|---|
Molekularformel |
C7H18I2S2 |
Molekulargewicht |
420.2 g/mol |
IUPAC-Name |
3-dimethylsulfoniopropyl(dimethyl)sulfanium;diiodide |
InChI |
InChI=1S/C7H18S2.2HI/c1-8(2)6-5-7-9(3)4;;/h5-7H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
IIQCPMDBDBCCKM-UHFFFAOYSA-L |
Kanonische SMILES |
C[S+](C)CCC[S+](C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Iodophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14594547.png)
![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)




![1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate](/img/structure/B14594581.png)
![1,2-Dimethyl-3,5-diphenyl-4-[(propan-2-yl)oxy]-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14594583.png)
